molecular formula C6H10F2O B15259365 4,4-Difluoro-2,2-dimethyloxolane

4,4-Difluoro-2,2-dimethyloxolane

Cat. No.: B15259365
M. Wt: 136.14 g/mol
InChI Key: IDAMGJHSFIUVTL-UHFFFAOYSA-N
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Description

4,4-Difluoro-2,2-dimethyloxolane is an organic compound with the molecular formula C₆H₁₀F₂O It is a difluorinated derivative of oxolane, characterized by the presence of two fluorine atoms at the 4-position and two methyl groups at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4-Difluoro-2,2-dimethyloxolane can be achieved through several methods, including:

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale fluorination processes using stable and efficient fluorinating agents. These methods are designed to ensure high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4,4-Difluoro-2,2-dimethyloxolane undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the fluorine atoms are replaced by other nucleophiles.

    Oxidation and Reduction: It can also undergo oxidation and reduction reactions under appropriate conditions.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are commonly used in substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used for oxidation reactions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed for reduction reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted oxolanes, while oxidation and reduction can lead to the formation of corresponding alcohols or ketones.

Scientific Research Applications

4,4-Difluoro-2,2-dimethyloxolane has several scientific research applications, including:

    Chemistry: It is used as a building block in organic synthesis, particularly in the development of fluorinated compounds with unique properties.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the production of specialty chemicals and materials with specific properties, such as increased stability or reactivity.

Mechanism of Action

The mechanism of action of 4,4-Difluoro-2,2-dimethyloxolane involves its interaction with molecular targets and pathways. The presence of fluorine atoms can enhance the compound’s stability and reactivity, allowing it to interact with various enzymes and receptors. These interactions can lead to changes in biochemical pathways and cellular processes, contributing to its observed effects.

Comparison with Similar Compounds

4,4-Difluoro-2,2-dimethyloxolane can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical properties, which make it valuable for various applications in research and industry.

Properties

Molecular Formula

C6H10F2O

Molecular Weight

136.14 g/mol

IUPAC Name

4,4-difluoro-2,2-dimethyloxolane

InChI

InChI=1S/C6H10F2O/c1-5(2)3-6(7,8)4-9-5/h3-4H2,1-2H3

InChI Key

IDAMGJHSFIUVTL-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(CO1)(F)F)C

Origin of Product

United States

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